
ペルシアジン
概要
説明
ペルシアジンは主に、重度の不安、緊張、および統合失調症などの精神病性障害の治療に使用されます . ペルシアジンは鎮静作用が知られており、さまざまな国でNeuleptilおよびNeulactilという商品名で販売されています .
2. 製法
合成経路と反応条件: ペルシアジンの合成には、3-(2-シアノフェノチアジン-10-イル)プロピル 4-メチルベンゼンスルホネートを4-ピペリジノールでアルキル化することが含まれます . 反応条件には通常、適切な溶媒とアルキル化プロセスを促進する塩基の使用が含まれます .
工業生産方法: ペルシアジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理対策が含まれます .
科学的研究の応用
Clinical Applications
1. Treatment of Schizophrenia
Periciazine is primarily indicated for managing schizophrenia. A systematic review indicated that while evidence regarding its efficacy compared to other antipsychotics is limited, it remains a treatment option in certain regions, particularly in Nordic countries and Japan .
- Efficacy : Studies suggest that periciazine may be associated with a higher incidence of extrapyramidal side effects compared to both typical and atypical antipsychotics, although the quality of evidence is classified as very low .
- Case Study Data : In one randomized controlled trial, periciazine was compared to chlorpromazine and atypical antipsychotics, revealing no significant differences in overall effectiveness but highlighting increased side effects .
2. Management of Cannabis Dependence
Recent studies have explored the use of periciazine for treating cannabis dependence. A naturalistic case series involving 21 patients reported significant reductions in cannabis use and associated symptoms such as depression and anxiety over a four-week treatment period .
- Dosage and Administration : Patients received up to 20 mg/day, with careful monitoring for side effects. The most common adverse reactions included drowsiness and rigidity, which were manageable through dosage adjustments .
- Outcome Measures : Validated psychometric tools were employed to assess dependence severity, with results indicating substantial improvements across all measured domains.
3. Acute Psychiatric Emergencies
Periciazine has been used in acute psychiatric settings for managing agitation and aggression. Its sedative properties make it suitable for stabilizing patients in crisis situations .
- Comparative Effectiveness : In emergency scenarios, periciazine was found to be effective in reducing agitation when compared qualitatively with chlorpromazine, indicating its utility in acute management settings .
Table 1: Summary of Clinical Applications of Periciazine
Application | Evidence Level | Key Findings |
---|---|---|
Schizophrenia | Very Low Quality | Higher extrapyramidal side effects than alternatives |
Cannabis Dependence | Preliminary Evidence | Significant reduction in use and associated symptoms |
Acute Psychiatric Emergencies | Qualitative Evidence | Effective in reducing agitation and aggression |
Table 2: Side Effects Reported During Cannabis Dependence Treatment
Side Effect | Percentage (%) | Management Strategy |
---|---|---|
Drowsiness | 21% | Dose adjustment |
Headaches | 5% | Symptomatic treatment |
Rigidity/Twitching | 5% | Dose adjustment |
作用機序
ペルシアジンは、中枢性アドレナリン遮断薬として作用し、D1ドパミン受容体を拮抗することによりその効果を発揮します . この作用は主に脳の皮質下領域で起こり、精神病患者における病的な覚醒と情動的緊張の減少につながります . さらに、ペルシアジンには、アドレナリチック、抗コリン作用、代謝作用、内分泌作用があります .
類似化合物:
クロルプロマジン: 統合失調症やその他の精神疾患の治療に使用される別のフェノチアジン系抗精神病薬.
フルフェナジン: 長期神経遮断療法に使用されるフェノチアジン.
チオリダジン: 統合失調症と全般性不安障害の治療に使用されます.
ペルシアジンの独自性: ペルシアジンは、他の一般的な抗精神病薬と比較して、錐体外路症状のリスクが比較的低いという点で独自です . また、高プロラクチン血症を引き起こすリスクが高く、体重増加と起立性低血圧を引き起こすリスクは中等度です . その鎮静作用により、重度の不安や緊張の管理に特に役立ちます .
生化学分析
Biochemical Properties
Periciazine interacts with various enzymes and proteins in the body. It has been shown to induce greater noradrenergic than dopaminergic blockade . Compared to chlorpromazine, Periciazine reportedly has more potent antiemetic, antiserotonin, and anticholinergic activity .
Cellular Effects
Periciazine influences cell function by reducing pathologic arousal and affective tension in some psychotic patients . The symptoms of abnormal mental integration are relatively unaffected .
Molecular Mechanism
Periciazine exerts its effects at the molecular level by producing what has been described as a central adrenergic blockade . It also has adrenolytic, anticholinergic, metabolic, and endocrine effects and an action on the extrapyramidal system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of periciazine involves the alkylation of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the alkylation process .
Industrial Production Methods: Industrial production of periciazine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
反応の種類: ペルシアジンは、以下を含むさまざまな化学反応を起こします。
酸化: ペルシアジンは、チタノシリケート触媒の存在下で過酸化水素を使用してスルホキシド型に酸化できます.
還元: 還元反応はあまり一般的ではありませんが、特定の条件下で実行できます。
一般的な試薬と条件:
主要な生成物:
4. 科学研究への応用
ペルシアジンは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
Chlorpromazine: Another phenothiazine antipsychotic used to treat schizophrenia and other psychiatric disorders.
Fluphenazine: A phenothiazine used for long-term neuroleptic therapy.
Thioridazine: Used to treat schizophrenia and generalized anxiety disorder.
Uniqueness of Periciazine: Periciazine is unique due to its relatively low risk of extrapyramidal side effects compared to other typical antipsychotics . It also has a higher risk of causing hyperprolactinemia and moderate risk of causing weight gain and orthostatic hypotension . Its sedative properties make it particularly useful in managing severe anxiety and tension .
生物活性
Periciazine, a member of the phenothiazine class of antipsychotics, is primarily used in the management of psychiatric disorders. It exhibits a range of biological activities, including sedative effects, mild antipsychotic properties, and various receptor interactions that contribute to its pharmacological profile.
Periciazine operates primarily through adrenergic blockade and dopamine receptor antagonism . It is believed to exert its effects mainly in the subcortical regions of the brain, where it blocks alpha-adrenergic receptors and inhibits D(1) dopamine receptors. This dual action helps mitigate symptoms associated with psychotic conditions.
- Adrenergic Receptors :
- Alpha-1B adrenergic receptor antagonist
- Alpha-2A adrenergic receptor antagonist
- Dopamine Receptors :
- D(1) dopamine receptor antagonist
These interactions lead to a reduction in pathological arousal and affective tension, particularly in agitated patients, while having a relatively lesser impact on cognitive symptoms related to psychosis .
Pharmacological Properties
Periciazine is characterized by several pharmacological properties:
Property | Value |
---|---|
Type | Small Molecule |
Groups | Approved, Investigational |
Protein Binding | Not Available |
Blood-Brain Barrier Penetration | High |
CYP450 Interaction | Substrate for CYP2D6 |
The compound has shown anticholinergic , metabolic , and endocrine effects , which can influence its therapeutic use and side effect profile .
1. Treatment of Psychotic Disorders
Periciazine is primarily indicated for managing residual hostility, impulsiveness, and aggressiveness in psychotic patients. Its sedative properties make it suitable for acute agitation management .
2. Cannabis Dependence
Recent studies have explored periciazine's efficacy in treating cannabis dependence. A naturalistic case series involving 21 patients demonstrated significant reductions in cannabis use and improvements in associated symptoms such as anxiety and depression over a four-week treatment period .
Table 1: Reduction in Cannabis Use Over Time
Week | Cones Smoked (per day) | Periciazine Dose (mg/day) |
---|---|---|
Baseline | 28.0 ± 17.5 | n/a |
Week 1 | 7.2 ± 8.2 | 15.3 ± 4.4 |
Week 2 | 2.1 ± 3.3 | 13.9 ± 4.6 |
Week 3 | 1.1 ± 1.6 | 11.5 ± 5.8 |
Week 4 | 0.8 ± 1.3 | 8.2 ± 6.8 |
This study indicated that periciazine was well-tolerated and effective in reducing dependence symptoms .
Side Effects and Safety Profile
While periciazine is generally well-tolerated, it can lead to extrapyramidal side effects (EPS), which are common with typical antipsychotics. These side effects may include:
- Dystonia
- Akathisia
- Parkinsonism
In comparative studies, periciazine has been associated with a higher incidence of EPS compared to atypical antipsychotics but may offer some advantages in terms of sedation and antiemetic effects .
Case Study on Acute Agitation
In a clinical setting, periciazine was administered as a prn (as needed) medication for agitated psychiatric patients. The results indicated a rapid calming effect without significant adverse reactions, highlighting its utility in emergency psychiatric care .
Case Study on Polypharmacy
A report described a case involving an elderly patient with epilepsy who experienced shock symptoms due to polypharmacy, including periciazine as part of the regimen. This case underscored the need for careful monitoring when using periciazine alongside other medications .
特性
IUPAC Name |
10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUALIOATIOESLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045910 | |
Record name | Periciazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propericiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.90e-02 g/L | |
Record name | Periciazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propericiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade of the alpha adrenergic receptors as well as antagonism of the D(1) dopamine receptor. | |
Record name | Periciazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2622-26-6 | |
Record name | Periciazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2622-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Periciazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Periciazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | periciazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Periciazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Periciazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERICIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3405M6FD73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propericiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-117 °C, 116 - 117 °C | |
Record name | Periciazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01608 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propericiazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。